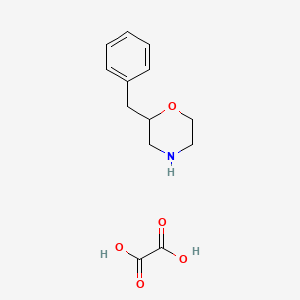

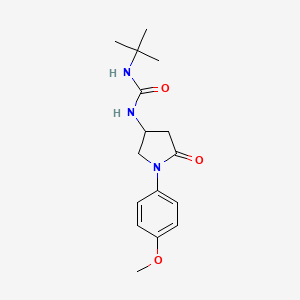

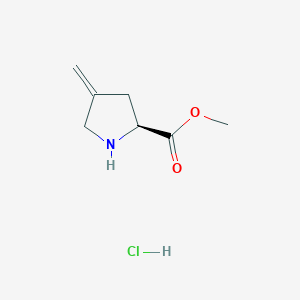

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (BMPPC) is a pyrazole-based carbaldehyde that has been studied for its potential applications in scientific research. BMPPC is a versatile molecule that is used in a variety of fields, such as medicinal chemistry, organic synthesis, and material sciences. BMPPC is a relatively new compound, and its structure and properties have been the subject of much recent research.

Applications De Recherche Scientifique

Synthesis of Novel Heterocycles

Researchers have utilized pyrazole-based aldehydes as precursors for synthesizing a wide array of novel heterocycles. For instance, Baashen et al. (2017) described a simple procedure using 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde for synthesizing novel heterocycles through reactions with various hydrazides and thioamides, highlighting the versatility of pyrazole derivatives in heterocyclic chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017). Similarly, Cuartas et al. (2017) achieved the synthesis of reduced bipyrazoles from a simple pyrazole precursor, demonstrating the potential of microwave irradiation in facilitating these syntheses and the subsequent structural diversification of pyrazole derivatives (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of pyrazole derivatives have been a subject of significant interest. Hamed et al. (2020) synthesized novel chitosan Schiff bases incorporating heterocyclic pyrazole moieties and evaluated their antimicrobial activity against various bacterial and fungal strains. These compounds displayed activity dependent on the Schiff base moiety, indicating the influence of pyrazole derivatives on antimicrobial efficacy (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Antioxidant and Anti-inflammatory Activities

Pyrazole derivatives have also been evaluated for their antioxidant and anti-inflammatory activities. Sudha et al. (2021) synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and tested them for their potential antioxidant and anti-inflammatory properties. Some of these compounds showed significant activity, underscoring the potential therapeutic applications of pyrazole derivatives in managing oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).

Synthesis of Pyrazole-Appended Chalcones

The synthesis of pyrazole-appended chalcones has been explored for their potential biological activities. Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group via Claisen–Schmidt condensation, showing promising anti-microbial properties. These findings highlight the utility of pyrazole derivatives in synthesizing bioactive chalcones with potential therapeutic applications (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Propriétés

IUPAC Name |

1-benzyl-3-(4-methylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)18-17(13-21)12-20(19-18)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDSVGUXUANIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2895521.png)

![(5E)-2-[4-(2-methylpropoxy)phenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2895524.png)

![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2895525.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)

![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)

![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)